2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with ethylthiophene to form an intermediate, which is then reacted with tetrahydroquinoline derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various halogenated or alkylated derivatives .
Scientific Research Applications
2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4’-dichlorodiphenyl Ether: This compound has similar structural features but differs in its functional groups and biological activities.
2-Amino-4’-chlorobiphenyl: Another structurally related compound with distinct chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and have diverse biological activities.
Uniqueness
2-Amino-4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups and the resulting chemical and biological properties. Its specific structure allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C23H22ClN3OS |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
2-amino-4-[4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H22ClN3OS/c1-2-20-14(13-28-19-10-6-4-8-17(19)24)11-21(29-20)22-15-7-3-5-9-18(15)27-23(26)16(22)12-25/h4,6,8,10-11H,2-3,5,7,9,13H2,1H3,(H2,26,27) |
InChI Key |
IKOWAEJVTJAXOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.